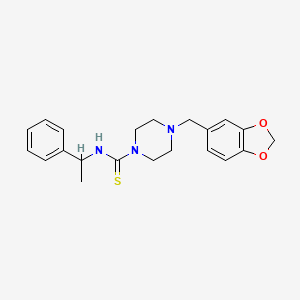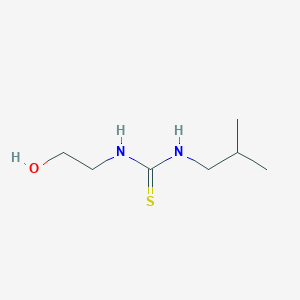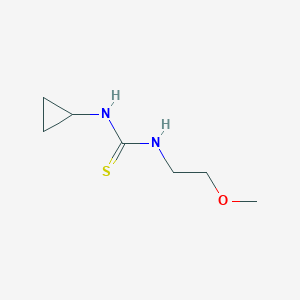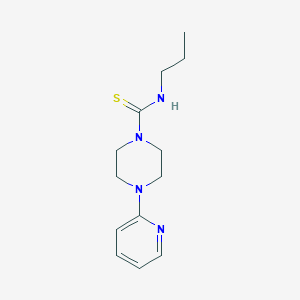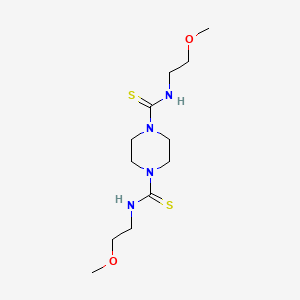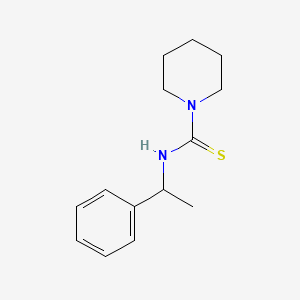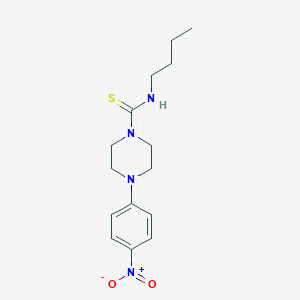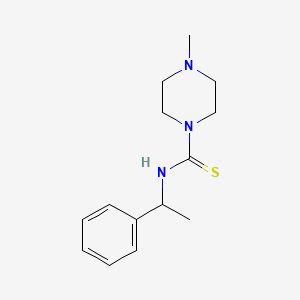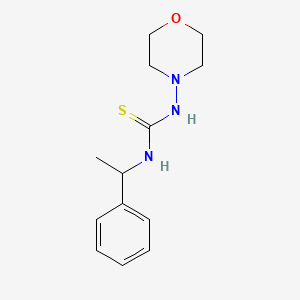
1-Morpholin-4-yl-3-(1-phenylethyl)thiourea
Overview
Description
Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . The compound’s structure consists of a morpholine ring, a phenylethyl group, and a thiourea moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-morpholinyl-N’-(1-phenylethyl)thiourea typically involves the reaction of morpholine, 1-phenylethylamine, and thiocarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-4-morpholinyl-N’-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics
Mechanism of Action
The mechanism of action of N-4-morpholinyl-N’-(1-phenylethyl)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells. The presence of the morpholine ring and phenylethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea: Similar structure but with different substituents on the phenyl ring (X = Cl, Br, NO2).
N-(4-(4-morpholinyl)phenyl)-N’-(2-thienylcarbonyl)thiourea: Contains a thienylcarbonyl group instead of a phenylethyl group.
Uniqueness
N-4-morpholinyl-N’-(1-phenylethyl)thiourea is unique due to the presence of both the morpholine ring and the phenylethyl group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit potent biological activities sets it apart from other thiourea derivatives .
Properties
IUPAC Name |
1-morpholin-4-yl-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-11(12-5-3-2-4-6-12)14-13(18)15-16-7-9-17-10-8-16/h2-6,11H,7-10H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBQRAIAYMBXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B4354409.png)
![N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE](/img/structure/B4354420.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-CYANOPHENYL)ACETAMIDE](/img/structure/B4354426.png)
![2-[4-(acetylamino)phenoxy]-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate](/img/structure/B4354432.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B4354440.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(6-methoxy-2-naphthyl)propanoate](/img/structure/B4354446.png)
